3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI) 3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20255709
InChI: InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)
SMILES:
Molecular Formula: C18H13ClN2O2
Molecular Weight: 324.8 g/mol

3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)

CAS No.:

Cat. No.: VC20255709

Molecular Formula: C18H13ClN2O2

Molecular Weight: 324.8 g/mol

* For research use only. Not for human or veterinary use.

3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI) -

Specification

Molecular Formula C18H13ClN2O2
Molecular Weight 324.8 g/mol
IUPAC Name 4-[3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione
Standard InChI InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)
Standard InChI Key VVZJFICTTKPNCK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is systematically named (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione under IUPAC nomenclature, reflecting its stereochemical configuration . Key identifiers include:

PropertyValue
CAS Registry Number310460-39-0
Molecular FormulaC₁₈H₁₃ClN₂O₂
Molecular Weight324.8 g/mol
SMILES NotationC1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3Cl)/C(=O)N2
InChIKeyVVZJFICTTKPNCK-XWDZFIQBSA-N

The Z/E configuration at the propenylidene group and phenyl substitution at position 1 are critical to its three-dimensional structure . The 2-chlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological interactions.

Synthesis and Structural Elucidation

Spectroscopic Characterization

Hypothetical characterization data, inferred from related compounds, would likely include:

  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretching of dione groups) and 750 cm⁻¹ (C-Cl vibration) .

  • ¹H-NMR: Distinct signals for the phenyl protons (δ 7.2–7.8 ppm), propenylidene vinyl protons (δ 6.5–7.0 ppm), and pyrazolidine ring protons (δ 3.5–4.5 ppm) .

Pharmacological Properties

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